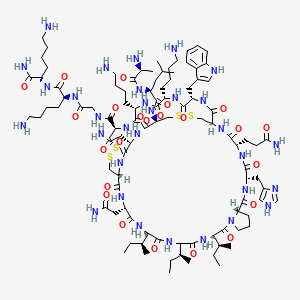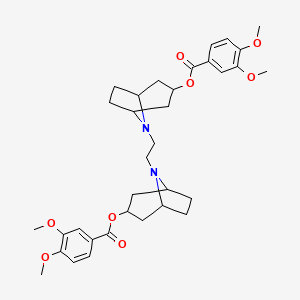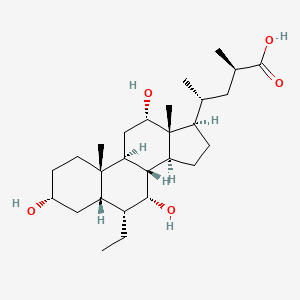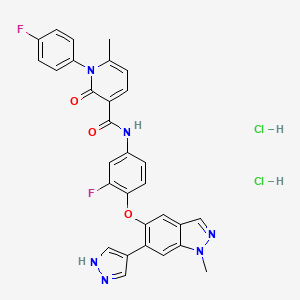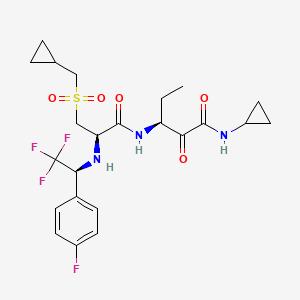
Pembrolizumab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pembrolizumab is a humanized monoclonal antibody used in cancer immunotherapy. It is specifically designed to target and inhibit the programmed cell death protein 1 (PD-1) receptor on lymphocytes, thereby enhancing the immune system’s ability to attack cancer cells. This compound has been approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, head and neck cancer, Hodgkin lymphoma, and certain types of breast cancer .
Analyse Biochimique
Biochemical Properties
Pembrolizumab is an IgG4-kappa monoclonal antibody that specifically binds to the PD-1 receptor on lymphocytes. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound prevents the inhibitory signaling that would otherwise reduce T-cell activity. This blockade enhances the immune system’s ability to attack cancer cells . The interaction between this compound and PD-1 involves high-affinity binding, which is critical for its therapeutic efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly immune cells. By inhibiting the PD-1 pathway, this compound reactivates T-cells, allowing them to proliferate and attack tumor cells more effectively . This reactivation influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the production of cytokines and other immune mediators, leading to a more robust anti-tumor response .
Molecular Mechanism
At the molecular level, this compound binds to the PD-1 receptor on T-cells, blocking its interaction with PD-L1 and PD-L2. This blockade prevents the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) and immunoreceptor tyrosine-based switch motifs (ITSMs) in the PD-1 intracellular domain . Consequently, the recruitment of Src homology phosphatase 2 (SHP2) is inhibited, which would otherwise dephosphorylate key proteins in the T-cell receptor (TCR) signaling pathway . This inhibition restores T-cell activity and enhances the immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under controlled conditions, but its efficacy can be influenced by factors such as light exposure and temperature . Long-term effects on cellular function have been studied in vitro and in vivo, revealing that this compound can sustain T-cell activation and anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound can lead to more pronounced anti-tumor effects, but they may also increase the risk of adverse effects . In humanized mouse models, this compound has shown efficacy in inhibiting tumor growth and preventing metastasis, with dosage-dependent variations in immune cell infiltration and tumor response .
Metabolic Pathways
This compound is primarily involved in the immune response rather than traditional metabolic pathways. It interacts with the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2, which are critical for immune checkpoint regulation . This blockade enhances the immune system’s ability to target and destroy cancer cells, thereby influencing metabolic flux and metabolite levels within the tumor microenvironment .
Transport and Distribution
This compound is distributed within the body through the bloodstream and is primarily transported to lymphoid tissues and tumor sites . The central volume of distribution for this compound is estimated to be between 2.88 and 3.48 liters . Factors such as albumin levels, body weight, and prior therapies can influence its distribution, but these factors are not considered clinically significant .
Subcellular Localization
This compound exerts its effects primarily at the cell surface, where it binds to the PD-1 receptor on T-cells . This interaction does not involve significant subcellular localization, as this compound functions extracellularly to block PD-1 signaling. The downstream effects of PD-1 blockade can influence various intracellular signaling pathways and gene expression profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pembrolizumab is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a suitable expression system, such as Chinese hamster ovary (CHO) cells. These cells are then cultured in bioreactors under controlled conditions to produce the antibody. The production process includes several steps:
Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
Transfection: The expression vector is introduced into CHO cells.
Cell Culture: The transfected cells are cultured in bioreactors to produce the antibody.
Purification: The antibody is purified using techniques such as protein A affinity chromatography, ion exchange chromatography, and size exclusion chromatography
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure product quality and safety. The production process involves large-scale cell culture in bioreactors, followed by purification and formulation. The final product is then subjected to rigorous quality control tests to ensure its purity, potency, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Pembrolizumab, being a monoclonal antibody, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Binding Reactions: this compound binds specifically to the PD-1 receptor on T cells.
Immune Activation: By blocking the interaction between PD-1 and its ligands, this compound activates T cells to attack cancer cells
Common Reagents and Conditions
The production and formulation of this compound involve reagents such as:
Culture Media: Used for cell growth and antibody production.
Chromatography Resins: Used for purification of the antibody.
Buffers: Used to maintain the pH and stability of the antibody during purification and formulation
Major Products Formed
The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during the purification steps to ensure the final product’s purity .
Applications De Recherche Scientifique
Pembrolizumab has a wide range of scientific research applications, particularly in the fields of oncology and immunotherapy:
Cancer Treatment: This compound is used to treat various types of cancer, including melanoma, non-small cell lung cancer, head and neck cancer, Hodgkin lymphoma, and certain types of breast cancer
Immunotherapy Research: This compound is a key component in research focused on understanding and enhancing the immune system’s ability to fight cancer
Biomarker Studies: Research on this compound includes studies on biomarkers such as PD-L1 expression, which helps predict patient response to the therapy
Combination Therapies: This compound is being studied in combination with other therapies, such as chemotherapy and targeted therapies, to improve treatment outcomes
Mécanisme D'action
Pembrolizumab exerts its effects by binding to the PD-1 receptor on T cells, blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This blockade prevents the inactivation of T cells, thereby enhancing the immune response against cancer cells. The key molecular targets and pathways involved include:
PD-1 Receptor: this compound binds to the PD-1 receptor on T cells.
PD-L1 and PD-L2 Ligands: By blocking these ligands, this compound prevents the suppression of T cell activity.
Immune Activation: The blockade of PD-1/PD-L1 interaction leads to the activation of T cells, which can then attack and destroy cancer cells
Comparaison Avec Des Composés Similaires
Pembrolizumab is part of a class of drugs known as immune checkpoint inhibitors. Similar compounds include:
Nivolumab: Another PD-1 inhibitor used in cancer immunotherapy.
Atezolizumab: A PD-L1 inhibitor used to treat various cancers.
Durvalumab: Another PD-L1 inhibitor with similar applications .
Uniqueness of this compound
This compound is unique in its broad range of approved indications and its effectiveness in treating multiple types of cancer. It was the first PD-1 inhibitor to receive FDA approval for the treatment of metastatic melanoma and has since been approved for numerous other cancers .
Propriétés
Numéro CAS |
1374853-91-4 |
|---|---|
Formule moléculaire |
NA |
Poids moléculaire |
NA |
Synonymes |
Lambrolizumab; Pembrolizumab |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
